1-methyl-3-[(2-methylquinolin-4-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-METHYL-3-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring fused with a quinoline moiety
Preparation Methods
The synthesis of 1-METHYL-3-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the pyrazole ring with the quinoline derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
1-METHYL-3-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Major products formed from these reactions include various quinoline and pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-METHYL-3-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in tumor growth.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-METHYL-3-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
1-METHYL-3-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with similar compounds such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides and has a different substitution pattern on the pyrazole ring.
Quinolinyl-pyrazoles: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications.
The uniqueness of 1-METHYL-3-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its specific combination of the pyrazole and quinoline moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N4O3 |
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Molecular Weight |
310.31 g/mol |
IUPAC Name |
1-methyl-3-[(2-methylquinolin-4-yl)carbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C16H14N4O3/c1-9-7-13(10-5-3-4-6-12(10)17-9)18-15(21)14-11(16(22)23)8-20(2)19-14/h3-8H,1-2H3,(H,22,23)(H,17,18,21) |
InChI Key |
NPUKCDBMKRHNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=NN(C=C3C(=O)O)C |
Origin of Product |
United States |
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